molecular formula C15H22INO B3976615 N-(2-ethylhexyl)-3-iodobenzamide

N-(2-ethylhexyl)-3-iodobenzamide

Cat. No.: B3976615
M. Wt: 359.25 g/mol
InChI Key: HLBGGUJBBJMKTH-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)-3-iodobenzamide is a benzamide derivative featuring a 3-iodo-substituted benzene ring and a branched 2-ethylhexyl group attached to the amide nitrogen. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., N-(2-hydroxy-1-methyl-ethyl)-3-iodobenzamide) are synthesized via carbodiimide-mediated coupling of 3-iodobenzoic acid with amines under anhydrous conditions . The 2-ethylhexyl group likely enhances lipophilicity, influencing solubility, membrane permeability, and pharmacokinetic properties.

Properties

IUPAC Name

N-(2-ethylhexyl)-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22INO/c1-3-5-7-12(4-2)11-17-15(18)13-8-6-9-14(16)10-13/h6,8-10,12H,3-5,7,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBGGUJBBJMKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylhexyl)-3-iodobenzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 3-aminobenzoic acid with 2-ethylhexylamine to form N-(2-ethylhexyl)-3-aminobenzamide, followed by iodination using iodine or an iodine-containing reagent under suitable conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylhexyl)-3-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(2-ethylhexyl)-3-azidobenzamide, while oxidation with potassium permanganate could produce N-(2-ethylhexyl)-3-carboxybenzamide.

Scientific Research Applications

N-(2-ethylhexyl)-3-iodobenzamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)-3-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the ethylhexyl group can influence the compound’s binding affinity and selectivity for its molecular targets. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The following table compares key physicochemical parameters of N-(2-ethylhexyl)-3-iodobenzamide (hypothetical data inferred from analogs) with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Application/Notes Reference ID
This compound C₁₅H₂₂INO 399.25* ~4.5* 2-ethylhexyl (branched alkyl) Hypothetical: Enhanced lipophilicity N/A
N-(3-acetamidophenyl)-3-iodobenzamide C₁₅H₁₃IN₂O₂ 380.18 3.337 3-acetamidophenyl (polar aromatic) Research intermediate
N-(3-Bromo-5-(trifluoromethyl)phenyl)-3-iodobenzamide C₁₄H₉BrF₃INO 485.03 N/A Bromo, trifluoromethyl Kinase inhibition studies
N-(3-(acridine-9-ylamino)-propyl)-3-iodobenzamide (A3) C₂₃H₂₁IN₄O 544.25 N/A Acridine (DNA intercalator) DNA-targeted Auger therapy
N-(2-hydroxy-1-methyl-ethyl)-3-iodobenzamide C₁₀H₁₂INO₂ 289.11 ~1.5 Hydroxyalkyl Metal-catalyzed C–H activation

*Estimated based on substituent contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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